N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Overview
Description
N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 2-(trifluoromethyl)benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide include:
- N-hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamide
- N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Uniqueness
N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Biological Activity
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its electron-withdrawing properties, potentially influencing its reactivity and biological interactions. The molecular formula for this compound is C8H6F3N2O, with a molecular weight of approximately 220.15 g/mol.
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is critical for its potential therapeutic applications in medicine.
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds indicate that they may target specific molecular pathways involved in cancer progression. For instance, thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3 to 20 µM . While direct studies on this compound are scarce, the presence of the trifluoromethyl group may enhance its potency against cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains a trifluoromethyl group; enhances reactivity | Potential antimicrobial and anticancer activity |
N-hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamide | Lacks the hydroxy group; different electronic properties | Limited studies; potential variations in activity |
N-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | Contains a trifluoromethoxy group; alters reactivity | Investigated for binding affinity to enzymes |
This table highlights how variations in functional groups can significantly influence the biological activities of similar compounds.
Case Studies and Research Findings
- Antibacterial Studies : A study on hydroxamidines revealed their effectiveness as inhibitors of bacterial RNAP, indicating that modifications like those in this compound could yield similar results against pathogenic bacteria .
- Anticancer Research : In vitro studies on thiourea derivatives showed promising results against cancer cell lines. These findings suggest that further exploration into the anticancer properties of this compound could be warranted, especially considering its structural attributes .
- Mechanistic Insights : The mechanism by which similar compounds exert their effects often involves enzyme inhibition or receptor modulation. Understanding these pathways could provide insights into how this compound functions at a molecular level.
Properties
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWCVFBDWTUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391249 | |
Record name | N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40067-66-1 | |
Record name | N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)benzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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